molecular formula C19H18N2O2 B11336667 N-(8-propoxyquinolin-5-yl)benzamide

N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11336667
M. Wt: 306.4 g/mol
InChI Key: JTJHXSSCKBZYOF-UHFFFAOYSA-N
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Description

N-(8-propoxyquinolin-5-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline ring substituted with a propoxy group at the 8th position and a benzamide moiety at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-propoxyquinolin-5-yl)benzamide can be achieved through various synthetic routes. One common method involves the alkylation of N-(quinolin-8-yl)benzamide with propyl bromide under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the alkylation process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-propoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or sulfonylated quinoline derivatives.

Scientific Research Applications

N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it can interact with DNA or proteins, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-propoxyquinolin-5-yl)benzamide is unique due to the presence of the propoxy group at the 8th position of the quinoline ring. This substitution can significantly influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives. The propoxy group may enhance its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C19H18N2O2/c1-2-13-23-17-11-10-16(15-9-6-12-20-18(15)17)21-19(22)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,21,22)

InChI Key

JTJHXSSCKBZYOF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2

Origin of Product

United States

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